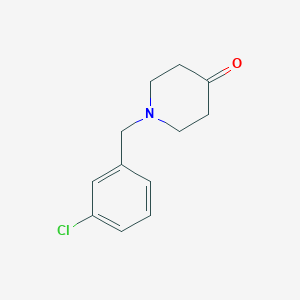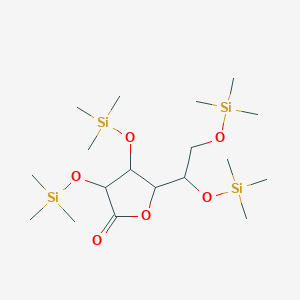
Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone
Übersicht
Beschreibung
Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone (CAS No. 2348-31-4) is a chemical compound with the molecular formula C18H42O6Si4 . It is also known by other names such as Gulonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone and Gluconic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered lactone ring, with four hydroxyl groups protected by trimethylsilyl (TMS) groups . The presence of these TMS groups makes the compound more stable and less reactive, which can be beneficial in certain chemical reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 466.9 g/mol . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The presence of the TMS groups makes this compound relatively non-polar, which could affect its solubility and reactivity.Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
The study of nonvolatile oxidation products of glucose in Maillard model systems highlights the transformation of reactive sugar intermediates through oxidation into carboxylic acids, oxidative cleavage into aldonic acids, and rearrangement into saccharinic acids. These processes are crucial for understanding the chemistry behind food flavor and color changes during cooking and storage. The identification of various lactones, including those similar in structure to Idonic acid lactone, underscores the method's effectiveness in tracing complex Maillard reaction pathways (Haffenden & Yaylayan, 2008).
Carbohydrate Chemistry and Derivatives
Research into the identification of hydroxy acids by gas-liquid chromatography reveals the complexity and variety of lactone forms that these acids can assume. This is pertinent in understanding carbohydrate chemistry and the role of such derivatives in various biological and industrial processes. The separation of these acids as trimethylsilyl (TMS) derivatives provides insights into their structural characteristics and potential applications in synthetic chemistry (Kringstad & Bakke, 1977).
Synthesis and Chemical Transformations
In the realm of synthetic chemistry, the short and efficient synthesis of Mevalonic acid lactone (MVA) using trimethylsilyl (TMS) derivatives showcases the utility of such compounds in creating biologically significant molecules. The methodology avoids the need for deprotection steps common in other synthesis routes, illustrating the versatility of TMS derivatives in simplifying synthetic processes (Banerji & Kalena, 1982).
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
The use of TMS derivatives for the gas chromatographic-mass spectrometric identification and quantitation of metabolites in biological samples, such as urine, demonstrates the critical role of such chemical modifications in analytical methodologies. This approach enables the detection and analysis of complex biochemical mixtures, providing valuable insights into human metabolism and disease states (Thompson, Markey, & Fennessey, 1975).
Eigenschaften
IUPAC Name |
5-[1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14(22-26(4,5)6)15-16(23-27(7,8)9)17(18(19)21-15)24-28(10,11)12/h14-17H,13H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOCXQVQZOFUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(C1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



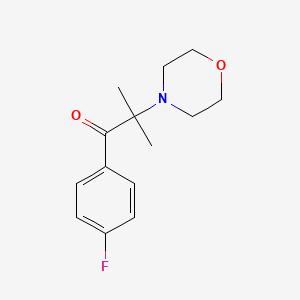


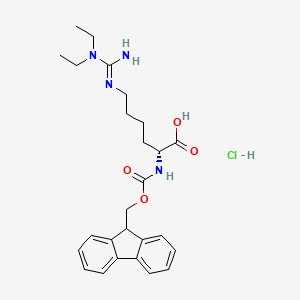
![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)
![Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180620.png)
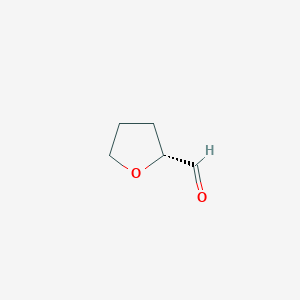
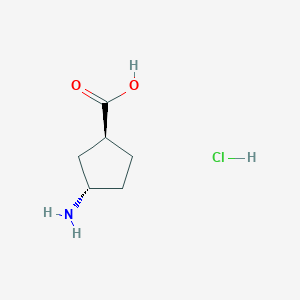
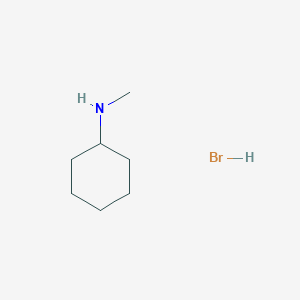

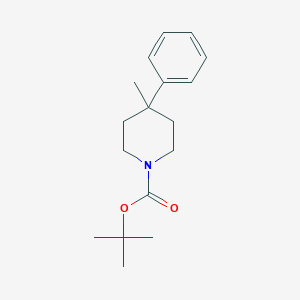
![6-Bromo-1,3-dimethylimidazo[4,5-b]pyridin-2-one](/img/structure/B3180663.png)
![1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3180674.png)
